molecular formula C13H19NO2 B610488 RIPA-56

RIPA-56

Cat. No.: B610488
M. Wt: 221.29 g/mol
InChI Key: AVYVHIKSFXVDBG-UHFFFAOYSA-N
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Description

RIPA-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 kinase. It has an IC50 value of 13 nanomolar, indicating its high potency. This compound does not affect receptor-interacting protein 3 kinase activity at a concentration of 10 micromolar. This compound has shown significant potential in reducing tumor necrosis factor alpha-induced mortality and multiorgan damage in systemic inflammatory response syndrome .

Mechanism of Action

RIPA-56, also known as N-benzyl-N-hydroxy-2,2-dimethylbutanamide, is a potent, selective, and metabolically stable compound with a wide range of biological effects .

Target of Action

this compound primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

this compound acts as a potent inhibitor of RIP1 kinase, with an IC50 value of 13 nM . By blocking the activity of RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands .

Biochemical Pathways

this compound affects the necroptosis signaling pathway, which involves RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIP1 kinase, this compound can reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .

Result of Action

this compound has been shown to reduce TNFα-induced mortality and multiorgan damage in SIRS . It can also protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 3 months to prevent loss of potency . Furthermore, the compound’s efficacy can be affected by the presence of death receptor ligands .

Biochemical Analysis

Biochemical Properties

RIPA-56 interacts with RIP1 kinase, a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands . The compound has an IC50 value of 13 nM, indicating its high potency .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) . It also influences cell function by blocking the activity of RIP1 kinase, which allows for cell survival and proliferation in the presence of death receptor ligands .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of RIP1 kinase . This inhibition allows for cell survival and proliferation in the presence of death receptor ligands . The compound has no effect on RIP3 kinase activity at a 10 μM concentration .

Temporal Effects in Laboratory Settings

This compound is supplied as a lyophilized powder and is stable for 24 months in this form . Once in solution, it should be used within 3 months to prevent loss of potency . The compound is soluble in DMSO at 50 mg/ml or ethanol at 50 mg/ml .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) in mice .

Metabolic Pathways

Given its role as an inhibitor of RIP1 kinase, it likely interacts with enzymes and cofactors involved in programmed cell death .

Transport and Distribution

Given its solubility in DMSO and ethanol , it is likely that it can readily diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of RIP1 kinase, it is likely that it localizes to areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: RIPA-56 is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of a benzylamine derivative with a carboxylic acid derivative under appropriate conditions to form the desired amide compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a lyophilized powder form, which is then reconstituted in dimethyl sulfoxide for use in various applications .

Chemical Reactions Analysis

Types of Reactions: RIPA-56 primarily undergoes reactions that involve its interaction with receptor-interacting protein 1 kinase. It acts as an inhibitor by binding to the allosteric back pocket of receptor-interacting protein 1 kinase, which suggests that it may be a type III kinase inhibitor .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include benzylamine derivatives, carboxylic acid derivatives, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol .

Major Products Formed: The major product formed from the synthesis of this compound is the amide compound itself. The purity of the final product is typically greater than 98%, ensuring its effectiveness in various applications .

Properties

IUPAC Name

N-benzyl-N-hydroxy-2,2-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVHIKSFXVDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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